1,3,7-trimethylpurine-2,6-dione
Description
Historical Context and Significance in Chemical Sciences
In the chemical sciences, the significance of 1,3,7-trimethylpurine-2,6-dione is multifaceted. It is a key member of the methylxanthine family and serves as a central nervous system stimulant. pharmacompass.com Its applications extend into pharmaceuticals, where it is used in the treatment of neonatal apnea (B1277953) and in topical formulations. nih.gov Industrially, its ability to form cocrystals is leveraged to improve the physical properties of other active pharmaceutical ingredients. Furthermore, its role as a versatile starting material and catalyst in various organic reactions underscores its utility in synthetic chemistry.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₄O₂ | |
| Molecular Weight | 194.19 g/mol | stenutz.eu |
| IUPAC Name | This compound | |
| CAS Number | 58-08-2 | stenutz.eu |
| Synonyms | Caffeine (B1668208), Theine, Methyltheobromine, Guaranine | pharmacompass.comnih.gov |
Purine (B94841) Alkaloid Framework: Structural Relationship to Adenine (B156593) and Guanine (B1146940) Bases
This compound belongs to the purine alkaloid class of compounds, which are characterized by a heterocyclic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. neu.edu.trnih.gov This core structure is shared with the fundamental building blocks of nucleic acids, the purine bases adenine and guanine. nih.govresearchgate.net The structural similarity between caffeine and these endogenous purines is the basis for many of its biological effects. nih.govresearchgate.net
Quantum mechanical calculations have shown that this structural resemblance allows for the potential incorporation of the caffeine molecule into the DNA macromolecule. nih.govresearchgate.net Specifically, caffeine can act as a base analogue of adenine. nih.govresearchgate.net While the base pair complexes of Guanine-Cytosine (GC) and Adenine-Thymine (AT) are more stable, the formation of a caffeine-thymine complex is considered probable. nih.govresearchgate.net The primary structural difference between adenine and guanine lies in the functional groups attached to the purine core; adenine has an amine group at C-6, while guanine has a carbonyl group at C-6 and an amine group at C-2. pediaa.com Caffeine's structure, with its methyl groups and dione (B5365651) configuration, allows it to interact with biological targets, such as adenosine (B11128) receptors, that normally bind with endogenous purines like adenosine (an adenine nucleoside). youtube.comyoutube.com
| Compound | Molecular Formula | Key Structural Features | Primary Biological Role/Interaction |
|---|---|---|---|
| This compound (Caffeine) | C₈H₁₀N₄O₂ | Purine core with methyl groups at N1, N3, and N7; carbonyl groups at C2 and C6. | Adenosine receptor antagonist. caringsunshine.com |
| Adenine | C₅H₅N₅ | Purine core with an amine group at C6. pediaa.com | Component of DNA, RNA, and ATP. differencebetween.com |
| Guanine | C₅H₅N₅O | Purine core with a carbonyl group at C6 and an amine group at C2. pediaa.com | Component of DNA and RNA. differencebetween.com |
Overview of Research Trajectories for Methylxanthine Analogs
Research into methylxanthine analogs, a class of compounds including this compound, theophylline (B1681296), and theobromine (B1682246), is driven by their diverse pharmacological potential. nih.govdrugs.com These compounds are primarily investigated for their effects as central nervous system stimulants, bronchodilators, and for their potential in managing neurodegenerative diseases. nih.govnih.gov A major focus of current research is the synthesis of new derivatives with enhanced selectivity and efficacy for specific biological targets. mdpi.com This involves modifying the substituents at various positions on the xanthine (B1682287) core to fine-tune the compound's properties. mdpi.com
The primary mechanisms of action for methylxanthines are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. nih.govnumberanalytics.com These actions lead to a variety of physiological effects, including smooth muscle relaxation and increased alertness. nih.govnumberanalytics.com Research is ongoing to develop methylxanthine derivatives with specific therapeutic applications. For instance, theophylline is a key drug in the treatment of respiratory diseases like asthma and COPD. drugs.comnumberanalytics.com Caffeine is used to treat neonatal apnea and is being explored for its potential cognitive-enhancing effects in the context of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnumberanalytics.com Synthetic methylxanthine analogs, such as propentofylline, are also being investigated for their potential to improve cognitive function in dementia patients. nih.gov The continued exploration of the structure-activity relationships of these compounds aims to develop novel therapeutics with improved profiles. nih.gov
| Compound | Primary Research Focus | Key Mechanism of Action | Therapeutic Applications Under Investigation |
|---|---|---|---|
| This compound (Caffeine) | CNS stimulation, neuroprotection | Adenosine receptor antagonism | Neonatal apnea, cognitive enhancement, neurodegenerative diseases. nih.govnumberanalytics.com |
| Theophylline | Bronchodilation, anti-inflammatory | Phosphodiesterase inhibition, adenosine receptor antagonism | Asthma, COPD. drugs.comnumberanalytics.com |
| Theobromine | Cardiovascular effects | Mild PDE inhibition, vasodilation | Vasodilator, diuretic, heart stimulant. drugbank.com |
| Propentofylline | Neuroprotection, cognitive enhancement | Phosphodiesterase inhibition | Alzheimer's disease, dementia. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i8+1,11+1,12+1 |
InChI Key |
RYYVLZVUVIJVGH-CIZOTAAMSA-N |
Isomeric SMILES |
CN1C=NC2=C1C(=O)[15N]([13C](=O)[15N]2C)C |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3,7 Trimethylpurine 2,6 Dione
Classical and Contemporary Synthesis Pathways
The construction of the caffeine (B1668208) molecule has been approached through various synthetic routes, ranging from historical methods that laid the foundation of purine (B94841) chemistry to modern, streamlined industrial processes.
Traube Purine Synthesis: Historical Perspectives and Modern Adaptations
First published by Wilhelm Traube in 1900, the Traube purine synthesis is a foundational method for constructing purine ring systems. wikipedia.org In the context of caffeine synthesis, this pathway traditionally involves the condensation of a pyrimidine (B1678525) derivative, such as 4,5-diaminouracil, with formic acid, followed by a series of methylation steps to introduce the three methyl groups at the N1, N3, and N7 positions.
A key industrial application of the principles of the Traube synthesis starts with cyanoacetic acid and dimethylurea. wikipedia.org The process begins with the condensation of these two reagents, followed by cyclization to form a uracil (B121893) derivative. Subsequent nitrosylation, reduction to an amine, and cyclization with a formylating agent build the purine core, which is then methylated to yield caffeine. wikipedia.org
Industrial-Scale Production Routes (e.g., Dimethylurea Process)
The dominant method for the industrial synthesis of caffeine is the Dimethylurea process. atamanchemicals.com This route is favored due to its cost-effectiveness and high yields. The synthesis commences with the reaction of dimethylurea with cyanoacetic acid. atamanchemicals.comgoogle.com
The key stages of the Dimethylurea process are as follows:
Condensation: Cyanoacetic acid reacts with acetic anhydride. Subsequently, a solvent and dimethylurea are added, and the mixture is refluxed to produce dimethylcyanacetoacetate. google.com
Cyclization and Nitrosation: The dimethylcyanacetoacetate is treated with a base to facilitate cyclization, forming a uracil derivative. This is followed by nitrosation, typically using sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position of the pyrimidine ring. scispace.com
Reduction and Formylation: The nitroso group is then reduced to an amino group. The resulting 4,5-diamino-1,3-dimethyluracil is then reacted with a source of a one-carbon unit, such as formic acid, to form the imidazole (B134444) ring.
Methylation: The final step involves the methylation of the resulting theophylline (B1681296) at the N7 position to yield caffeine. google.com A patent describes obtaining theophylline sodium salt with a yield of 83.1%, which is then methylated to give caffeine with a total yield of 58.1%. google.com
Novel One-Step Synthetic Approaches
Recent research has focused on developing more concise and efficient syntheses of caffeine. A notable example is a one-step synthesis starting from xanthine (B1682287). This method utilizes an excess of methyl iodide in the presence of a base to achieve per-methylation of the xanthine scaffold in a single reaction vessel. This approach circumvents the need for sequential protection and deprotection steps, offering a more atom-economical route to caffeine and its isotopically labeled analogues.
| Synthetic Pathway | Key Starting Materials | General Reaction Steps | Reported Yield | Reference |
|---|---|---|---|---|
| Traube Purine Synthesis (Industrial Adaptation) | Cyanoacetic acid, Dimethylurea | Condensation, Cyclization, Nitrosylation, Reduction, Formylation, Methylation | - | wikipedia.org |
| Dimethylurea Process | Dimethylurea, Cyanoacetic acid | Condensation, Cyclization, Nitrosation, Reduction, Ring Closure, Methylation | 58.1% (overall) | google.com |
| One-Step Synthesis | Xanthine, Methyl iodide | Per-methylation | - | - |
Functionalization and Derivatization Strategies
The caffeine molecule possesses distinct regions of reactivity that can be exploited for chemical modification. The most common site for functionalization is the C8 position of the purine ring, which is not substituted with a methyl group.
Regioselective Alkylation and Acylation Reactions
While the nitrogen atoms of the purine ring in caffeine are already methylated, derivatization through alkylation can be achieved at the C8 position. This is often accomplished through a two-step process involving initial halogenation of the C8 position, followed by a nucleophilic substitution reaction with an appropriate alkylating agent. For instance, 8-bromocaffeine can react with various nucleophiles to introduce alkyl or aryl groups at this position.
Alkylation at the N9 position of the xanthinium ring can be achieved by reacting caffeine with alkylating agents like diethyl sulfate, leading to the formation of N-heterocyclic carbene precursors. mdpi.com The C8 position can also undergo direct arylation using aromatic sulfonic acid sodium salts as electrophilic partners. researchgate.net
Acylation reactions also primarily target the C8 position. Similar to alkylation, this often proceeds through an 8-halocaffeine intermediate. The resulting 8-acylcaffeine derivatives are valuable intermediates for the synthesis of more complex molecules.
Halogenation at Purine Skeleton Positions (e.g., Bromination at C8)
The C8 position of caffeine is susceptible to electrophilic halogenation.
Bromination: The synthesis of 8-bromocaffeine is a common transformation. This can be achieved by reacting caffeine with elemental bromine in a solvent like glacial acetic acid, often with the addition of sodium acetate (B1210297) to scavenge the HBr byproduct. wikipedia.org An alternative and often safer method involves the in situ generation of bromine, for example, by the oxidation of sodium bromide with hydrogen peroxide in an acidic aqueous solution of caffeine. wikipedia.org Reported yields for the synthesis of 8-bromocaffeine are around 85%. wikipedia.org Another reported method for the synthesis of the 8-bromocaffeine intermediate utilizes hydrobromic acid and hydrogen peroxide. redalyc.org
Chlorination: Similarly, 8-chlorocaffeine (B118225) can be synthesized via electrophilic substitution. A common reagent for this transformation is N-chlorosuccinimide (NCS) in a polar aprotic solvent. Microwave-assisted synthesis has been shown to significantly reduce reaction times for this transformation.
These halogenated caffeine derivatives, particularly 8-bromocaffeine and 8-chlorocaffeine, are versatile intermediates for further synthetic modifications, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide range of functional groups at the C8 position. nih.gov
| Reaction Type | Position | Reagents and Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Bromination | C8 | Br₂ in glacial acetic acid, with sodium acetate | 8-bromocaffeine | ~85% | wikipedia.org |
| Bromination (in situ) | C8 | NaBr, H₂O₂ in acidic aqueous solution | 8-bromocaffeine | - | wikipedia.org |
| Bromination | C8 | Hydrobromic acid, H₂O₂ | 8-bromocaffeine | - | redalyc.org |
| Chlorination | C8 | N-chlorosuccinimide (NCS) in polar aprotic solvent | 8-chlorocaffeine | - | |
| Chlorination (Microwave) | C8 | NCS, toluene-water, Pd(PPh₃)₄, tetrabutylammonium (B224687) bromide, 130°C | 8-chlorocaffeine | 70% | |
| Alkylation | N9 | Diethyl sulfate, 130°C | N9-ethylxanthinium salt | High | mdpi.com |
| Arylation | C8 | Aromatic sulfonic acid sodium salts | 8-arylcaffeine | - | researchgate.net |
Synthesis of Metal Complexes (e.g., Ru(II), Os(III))
The molecular structure of 1,3,7-trimethylpurine-2,6-dione, featuring an imidazole ring, positions it as a suitable N-heterocyclic carbene (NHC) precursor for the formation of organometallic complexes. nih.gov While the formation of caffeine complexes with metals like palladium, gold, silver, and platinum has been noted, the synthesis of its Ruthenium(II) and Osmium(III) complexes represents a specialized area of research. nih.gov The synthesis of such complexes typically follows established pathways in organometallic chemistry.
General synthetic routes for arene Ruthenium(II) complexes often commence with a chloro-bridged dimeric precursor, such as [(η6-arene)Ru(μ-Cl)Cl]2. nih.gov The cleavage of the chloride bridges by a suitable ligand yields monomeric compounds. nih.gov For instance, the reaction of [Ru(p-cymene)Cl(μ-Cl)]2 with potentially bidentate ligands containing two donor nitrogen atoms has been successfully used to create new [Ru(p-cymene)Cl2L] complexes. mdpi.com It is plausible that this compound could act as such a ligand (L) in this type of reaction, coordinating with the Ruthenium center.
Similarly, the synthesis of Osmium(III) complexes can be achieved by reacting Osmium(III) chloride with appropriate ligands. For example, new series of Osmium(III) complexes with the general formula [OsCl2(H2O)2L]·nH2O have been synthesized using bidentate nitrone ligands. uoi.gr Another approach involves the reduction of Os(III) in OsCl₃ to Os(II) using a high-boiling-point solvent like ethylene (B1197577) glycol, followed by the introduction of ligands to form stable Os(II) complexes, which can then be oxidized to the Os(III) state. mdpi.com These established methodologies provide a foundational framework for the prospective synthesis of novel Ru(II) and Os(III) complexes incorporating the this compound scaffold.
Design and Synthesis of Structurally Modified Purine Derivatives
The structural backbone of this compound serves as a versatile template for the synthesis of other purine derivatives. These transformations can be achieved through various chemical and electrochemical methods, including alkylation, condensation, cyclization, and substitution reactions. nih.govresearchgate.net
A notable modern approach is the use of electrosynthesis to achieve selective demethylation, converting caffeine into its primary metabolites. bham.ac.uk This technique offers a significant improvement over traditional chemical and enzymatic methods. By controlling the electrochemical conditions, specific N-demethylation can be induced to produce valuable derivatives. For example, current-controlled electrochemical reactions have been optimized to yield theophylline (1,3-dimethylxanthine) and paraxanthine (B195701) (1,7-dimethylxanthine) from caffeine. bham.ac.uk This electrochemical approach has demonstrated the ability to isolate theophylline with a 17% yield based on starting material, a marked increase compared to previous chemical (0.8%) and enzymatic (0.97%) methods. bham.ac.uk
The proposed mechanism for this transformation involves a Shono-type anodic oxidation for the synthesis of paraxanthine, while the formation of theophylline proceeds via a novel N-aryl desmethylation pathway under electrochemical conditions. bham.ac.uk This method highlights the potential for developing targeted synthetic routes to high-value purine derivatives from an abundant starting material.
This compound as a Catalyst in Organic Synthesis
Beyond its role as a synthetic precursor, this compound has gained significant attention as a non-toxic, biodegradable, and readily available organocatalyst. nih.govrsc.orgresearchgate.net Its unique chemical structure allows it to effectively catalyze a variety of organic transformations, particularly in the context of green and sustainable chemistry. nih.govniscpr.res.in
Applications in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the formation of several chemical bonds in a single operation, are powerful tools for efficient synthesis. niscpr.res.in this compound has proven to be an exceptionally effective catalyst for several such reactions.
One prominent example is the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from the condensation of phthalimide, hydrazine (B178648) monohydrate, aryl aldehydes, and malononitrile (B47326). niscpr.res.in Using a catalytic amount of caffeine under solvent-free conditions provides excellent yields in short reaction times. niscpr.res.in This method's efficiency is highlighted by its superiority over other reported catalysts for the same transformation.
Table 1: Comparison of Catalysts for Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives Data sourced from Mohamadpour, F. (2017). niscpr.res.in
| Catalyst | Amount (mol%) | Condition | Time (min) | Yield (%) |
|---|---|---|---|---|
| Caffeine | 10 | Solvent-free, 80°C | 10 | 96 |
| L-proline | 20 | EtOH, Reflux | 120 | 92 |
| p-TSA | 15 | Solvent-free, 100°C | 60 | 90 |
In another application, caffeine catalyzes the domino reaction of 2-hydroxy-1,4-naphthoquinone, 1,2-diaminobenzenes, aldehydes, and malononitrile to produce benzo[a]pyrano[2,3-c]phenazine derivatives. nih.govresearchgate.net Furthermore, caffeine-derived catalysts, such as caffeine-H₃PO₄, have been effectively used for the one-pot synthesis of polyhydroquinolines under solvent-free conditions. nih.gov
Green Catalysis in Aqueous Media
The principles of green chemistry favor the use of catalysts that are non-toxic, derived from renewable resources, and can function in environmentally benign solvent systems like water or under solvent-free conditions. nih.govniscpr.res.in this compound aligns perfectly with these criteria. rsc.org
Its application as a green catalyst is exemplified by its use in the formation of biocompatible, cross-linked polymer gels. Researchers have utilized caffeine to catalyze the reaction between citric acid and polyethylene (B3416737) glycol (PEG) to form polyester (B1180765) networks. mit.edu This method avoids the use of potentially hazardous metal catalysts and harsh reaction conditions, making the resulting gummy, biocompatible gels suitable for sensitive applications like drug delivery. mit.edu
Moreover, the inherent properties of caffeine make it an excellent candidate for broader applications in sustainable chemistry. It can be employed as a stabilizing agent in the synthesis of nanoparticles, which can then serve as recyclable catalysts. nih.gov The use of caffeine as a catalyst in water-based media or under solvent-free conditions significantly reduces environmental pollution by eliminating the need for volatile organic solvents and complex purification steps like column chromatography. nih.govniscpr.res.in
Advanced Spectroscopic and Crystallographic Characterization of 1,3,7 Trimethylpurine 2,6 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,7-trimethylpurine-2,6-dione by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.
¹H NMR: The proton NMR spectrum of caffeine (B1668208) is characterized by its simplicity, showing distinct signals for the different methyl groups and the lone methine proton. In deuterated chloroform (B151607) (CDCl₃), the three N-methyl groups (N₁-CH₃, N₃-CH₃, and N₇-CH₃) appear as sharp singlet peaks. chemicalbook.comresearchgate.net The C₈-H proton, located in the imidazole (B134444) ring, resonates further downfield as a single peak. researchgate.net The specific chemical shifts can vary slightly depending on the solvent used, reflecting solute-solvent interactions. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Each of the eight carbon atoms in caffeine produces a distinct resonance. The two carbonyl carbons (C₂ and C₆) are the most deshielded, appearing at the lowest field. The signals for the three methyl carbons appear at the highest field. The remaining three quaternary carbons (C₄ and C₅) and the methine carbon (C₈) are found in the intermediate region of the spectrum.
¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the four nitrogen atoms within the purine (B94841) ring system. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state (e.g., pyrrole-like vs. pyridine-like) and involvement in hydrogen bonding. This technique is particularly valuable for studying interactions in caffeine derivatives and cocrystals.
Interactive Table: NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) in CDCl₃ chemicalbook.com | ¹³C Chemical Shift (ppm) in CDCl₃ |
|---|---|---|
| N₁-CH₃ | 3.40 | 27.8 |
| N₃-CH₃ | 3.57 | 29.7 |
| N₇-CH₃ | 4.00 | 33.5 |
| C₈-H | 7.53 | 141.1 |
| C₂ | - | 151.6 |
| C₄ | - | 147.8 |
| C₅ | - | 107.3 |
| C₆ | - | 155.4 |
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)
Vibrational spectroscopy techniques, including Infrared (IR) and Fourier Transform Infrared (FTIR), are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of caffeine displays several characteristic absorption bands that correspond to its key structural features. researchgate.netliberty.eduresearchgate.net The most prominent peaks are those from the carbonyl (C=O) groups of the pyrimidinedione ring, which appear as strong absorptions in the region of 1650-1700 cm⁻¹. liberty.eduresearchgate.net Vibrations associated with the fused ring system, including C=C and C=N stretching, are observed in the 1540-1660 cm⁻¹ range. researchgate.netresearchgate.net The stretching and bending vibrations of the N-methyl groups (C-H bonds) are also readily identifiable. researchgate.net
Interactive Table: Key FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 2958, 3114 | C-H Stretching (methyl groups) researchgate.net |
| 1699, 1638 | C=O Stretching (amide carbonyls) researchgate.net |
| 1661 | C=C Ring Stretching researchgate.net |
| 1551 | C-N Stretching researchgate.net |
| 1359 | C-H Bending (methyl groups) researchgate.net |
| 1240, 1287 | C-N Stretching researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the conjugated purine ring system. In aqueous solutions, caffeine typically exhibits a strong absorption maximum (λmax) around 273 nm. This characteristic absorption allows for the quantitative analysis of caffeine in various samples. The position and intensity of this peak can be influenced by the solvent and pH, which affect the electronic structure of the molecule.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline form.
Interactive Table: Example Crystallographic Data for Anhydrous Caffeine (α-form)
| Parameter | Value rsc.orgcrystallography.net |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3c |
| a (Å) | 14.9372 |
| b (Å) | 14.9372 |
| c (Å) | 6.898 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
Powder X-ray diffraction (PXRD) is a powerful tool for identifying the specific crystalline phase or polymorph of a solid sample. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of diffraction peak positions (2θ angles) and intensities. PXRD is therefore essential for distinguishing between the α and β polymorphs of anhydrous caffeine or for identifying the presence of a hydrate (B1144303) or solvate. nih.gov The technique is widely used in quality control and stability studies, as it can detect phase transformations that may occur due to changes in temperature, humidity, or mechanical stress. chemicalbook.com For example, the β-form is the stable form at ambient temperature, while the α-form is observed at higher temperatures. researchgate.net
Other Spectroscopic Techniques (e.g., Nuclear Quadrupole Double Resonance)
In the realm of solid-state characterization, beyond conventional spectroscopic methods, Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly through double resonance techniques (NQDR), offers profound insights into the local electronic environment of quadrupolar nuclei. For this compound, commonly known as caffeine, the nitrogen atoms within its purine ring structure are prime candidates for such analysis.
A comprehensive study utilizing ¹H-¹⁴N Nuclear Magnetic Resonance-Nuclear Quadrupole Resonance (NMR-NQR) double resonance has successfully elucidated the complete NQR spectrum for the stable β form of anhydrous caffeine. nih.gov This technique is exceptionally sensitive to the electric field gradient at the nitrogen nuclei, providing a "fingerprint" of the crystalline and electronic structure. The multiplicity of the NQR lines confirmed the presence of the stable β form of anhydrous caffeine at a temperature of 233 K. nih.gov
The assignment of the observed NQR signals to the specific nitrogen atoms within the caffeine molecule was achieved through quantum chemistry calculations. nih.gov This allows for a detailed understanding of the electronic distribution and bonding characteristics at each nitrogen site.
The ¹⁴N NQR data for anhydrous β-caffeine is presented below, alongside data for its primary metabolites, theobromine (B1682246) and theophylline (B1681296), for comparative analysis. The quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) are key parameters derived from the NQR spectrum that describe the interaction between the nuclear quadrupole moment and the electric field gradient.
Table 1: ¹⁴N NQR Data for Anhydrous β-Caffeine and its Metabolites
| Compound | Nitrogen Atom | ν+ (kHz) | ν- (kHz) | e²qQ/h (kHz) | η |
|---|---|---|---|---|---|
| Caffeine (β form) | N(1) | 3015 | 2485 | 3667 | 0.289 |
| N(3) | 2960 | 2500 | 3640 | 0.253 | |
| N(7) | 2905 | 2285 | 3460 | 0.358 | |
| N(9) | 3780 | 2715 | 4330 | 0.492 | |
| Theobromine | N(1) | 3020 | 2580 | 3733 | 0.236 |
| N(7) | 2855 | 2295 | 3433 | 0.326 | |
| N(9) | 3820 | 2700 | 4347 | 0.516 | |
| Theophylline | N(7) | 2830 | 2245 | 3383 | 0.346 |
| N(9) | 3845 | 2705 | 4367 | 0.522 |
Data sourced from Latosińska et al., 2014. nih.gov
The differences in the NQR parameters among caffeine, theobromine, and theophylline can be attributed to the variations in the methyl group substitutions on the xanthine (B1682287) core. These substitutions alter the electronic distribution within the purine ring system, which is sensitively detected by NQR spectroscopy. The ordering of the electric field gradient at the N(1) and N(7) sites (theobromine > theophylline > caffeine and theophylline < theobromine < caffeine, respectively) reflects the nuanced changes in their biological activity profiles. nih.gov This underscores the power of NQR in correlating subtle structural and electronic differences with potential functional variations.
In addition to NQR, the crystallographic structure of this compound and its derivatives has been extensively studied, revealing a rich polymorphism. The crystal structure of the low-temperature β-form of anhydrous caffeine was determined from X-ray powder diffraction data to be a monoclinic C-centered unit cell with five crystallographically independent molecules. nih.gov The high-temperature α-form exhibits a different crystal packing. rsc.org
Table 2: Crystallographic Data for Selected Forms of this compound and a Derivative
| Compound/Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|
| Anhydrous Caffeine (β form) | Monoclinic | C2/c | 43.0390(17) | 15.0676(6) | 6.95314(14) | 99.027(2) | nih.gov |
| Anhydrous Caffeine (α form) | Hexagonal | R-3c | 14.9372(5) | 14.9372(5) | 6.898(2) | 120 | crystallography.net |
| 8-(4-bromophenoxy) caffeine | Orthorhombic | P2₁2₁2₁ | 7.9056(3) | 9.1413(3) | 20.2023(6) | 90 | redalyc.org |
This table presents a selection of crystallographic data for illustrative purposes.
The study of co-crystals of caffeine has also provided a wealth of crystallographic information. For instance, co-crystals with anthranilic acid have shown a remarkable diversity of crystalline forms, including polymorphs, hydrates, and solvates. nih.gov These studies are crucial for understanding the intermolecular interactions that govern the solid-state properties of this compound.
Computational Chemistry and Molecular Modeling of 1,3,7 Trimethylpurine 2,6 Dione
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of 1,3,7-trimethylpurine-2,6-dione. These computational methods allow for a precise analysis of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), have been instrumental in optimizing its molecular geometry and determining its electronic properties. researchgate.netnih.gov
These calculations have confirmed the planar nature of the caffeine (B1668208) molecule and have been used to analyze its vibrational spectra. researchgate.net The molecular structure of caffeine has been optimized using methods like the B3LYP-D3/SNSD level of theory to provide a stable, low-energy conformation. researchgate.net Theoretical studies have also employed DFT to understand the intermolecular interactions between caffeine and other molecules, such as theophylline (B1681296), by examining their geometries, energies, and the topological features of their electron density. researchgate.net
The electronic properties of caffeine, including its total electron density, have been visualized and analyzed through DFT, providing a basis for understanding its chemical behavior. researchgate.net Furthermore, the influence of solvents on caffeine's electronic structure has been investigated by performing DFT calculations in both the gas phase and in the presence of solvent molecules like water. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, FMO analysis reveals important details about its reactivity. The HOMO is primarily localized over the imidazole (B134444) ring, while the LUMO is distributed over the pyrimidine-2,6-dione moiety. This distribution indicates that the imidazole ring is the most probable site for electrophilic attack, whereas the pyrimidine (B1678525) ring is more susceptible to nucleophilic attack.
Studies have calculated the HOMO-LUMO energy gap for caffeine to be approximately 5.12 eV. researchgate.net This relatively large energy gap is indicative of its high kinetic stability and lower chemical reactivity compared to some other molecules. researchgate.net Visualizations of the HOMO and LUMO contour plots provide a clear picture of the electron density distribution in these frontier orbitals. researchgate.net
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.97 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 5.12 |
Note: Data is based on DFT calculations and may vary slightly depending on the computational method and basis set used. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgwolfram.com These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack.
For this compound, the MEP map clearly shows the distribution of charge. The most negative potential is located around the carbonyl oxygen atoms (O2 and O6) and the nitrogen atom in the imidazole ring (N9), making these the primary sites for electrophilic interactions. researchgate.net The hydrogen atoms of the methyl groups and the C-H bond of the imidazole ring exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. The MEP surface provides a visual confirmation of the reactive sites predicted by FMO analysis.
Reactivity Rankings and Active Site Prediction based on Quantum Descriptors
Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). scispace.com
Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. A higher value of chemical hardness corresponds to lower reactivity. The chemical potential indicates the escaping tendency of electrons from a molecule. A higher chemical potential suggests greater reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons.
For this compound, these quantum descriptors have been calculated using various DFT methods and basis sets. scispace.com The results consistently indicate that caffeine is a relatively stable and less reactive molecule, which aligns with its large HOMO-LUMO gap. researchgate.net The calculated values of these descriptors can be used to rank its reactivity in comparison to other molecules and to predict its behavior in chemical reactions. The active sites for electrophilic and nucleophilic attack, as identified by FMO and MEP analysis, are further supported by these quantitative reactivity descriptors.
Table 2: Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 8.08 |
| Electron Affinity (A) | -1.46 |
| Chemical Hardness (η) | 4.77 |
| Chemical Potential (μ) | -3.31 |
| Electrophilicity Index (ω) | 1.15 |
Note: These values are representative and can vary based on the computational methodology.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and stability that are not accessible through static quantum chemical calculations.
Conformational Analysis and Stability
The conformational flexibility of this compound is primarily determined by the rotation of its three methyl groups. High-level electronic structure calculations, such as DLPNO-CCSD(T), have been employed to investigate the conformational preferences of these methyl groups. researchgate.netnih.gov
These studies have revealed that despite potential steric hindrance, the methyl groups adopt specific conformations where one C-H bond of each methyl group lies in the plane of the aromatic rings. researchgate.netnih.gov This preference is attributed to hyperconjugation effects, a type of orbital interaction, rather than electrostatic or steric factors. mdpi.com The rotational barriers for these methyl groups are very small, on the order of 1.3 kcal/mol, suggesting that at room temperature, they can be considered as free rotors or exhibit fluxional behavior. nih.gov
MD simulations have been instrumental in studying the aggregation of caffeine molecules in aqueous solutions. nih.govnih.gov These simulations show that caffeine molecules tend to stack on top of each other, driven by the hydrophobic nature of their flat faces. nih.govnih.gov This self-aggregation is a key factor influencing its solubility. The simulations also provide detailed information about the hydration shell of caffeine and its interactions with surrounding water molecules. researchgate.net
The stability of different caffeine conformers and their interactions in various environments have been extensively studied using MD, providing a comprehensive understanding of its dynamic behavior at the molecular level.
Intermolecular Interactions and Binding Mechanisms
Computational studies, particularly molecular dynamics (MD) simulations, have elucidated the binding mechanisms of this compound with various biological targets. A key example is its interaction with the cytochrome P450 1A2 (CYP1A2) enzyme, which is responsible for its metabolism. MD simulations have shown that the orientation of caffeine within the active site of CYP1A2 is crucial. acs.org At lower concentrations, caffeine binds to the upper part of the active site. nih.gov However, at higher concentrations, two caffeine molecules can occupy the active site simultaneously. acs.orgnih.gov This forces one molecule into closer proximity to the heme iron, influencing the metabolic pathway. acs.orgnih.gov
The stability of caffeine within the binding pocket is maintained by specific intermolecular interactions. Aromatic stacking interactions with phenylalanine residues, such as Phe226, Phe260, and Phe256, are significant in stabilizing the caffeine molecule within the CYP1A2 active site. acs.orgnih.gov
Furthermore, computational studies on the interaction of this compound with adenosine (B11128) receptors, its primary target for its stimulant effects, have provided insights into its antagonist activity. arxiv.org Molecular mechanics calculations and Monte Carlo simulations suggest that caffeine forms hydrogen bonds with amino acid residues in the receptor that are also involved in interactions with adenosine. arxiv.org This competitive binding is the basis of its action. arxiv.org
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions of this compound with biological macromolecules.
Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking studies have successfully characterized the binding of this compound to a variety of enzymes and receptors.
Human Adenosine A2A Receptor (A2AAR): All-atom enhanced sampling simulations using Gaussian-accelerated molecular dynamics (GaMD) have captured the binding and dissociation of caffeine to the A2AAR. nih.gov These simulations revealed that key interacting residues include Phe168, Leu249, and Ile274. researchgate.net The binding involves hydrogen bonds between the oxygen atoms of caffeine and the ND2 atom of the asparagine residue N6.55 in the receptor. nih.gov
Human Topoisomerase IIα (TOPIIα): Molecular docking simulations have shown that caffeine binds to TOPIIα, an enzyme that influences DNA topology. nih.gov The interactions involve the formation of two hydrogen bonds with the amino acid residues Ala167A and Lys168A. nih.gov
Lactoferrin (LF): The binding behavior of caffeine with the milk protein lactoferrin has also been investigated using molecular docking. These studies indicate that caffeine binds to the hydrophobic amino acids of lactoferrin. researchgate.net
Phosphoinositide 3-kinase gamma (PIK3CG): Docking studies have also explored the interaction of caffeine with other potential targets. For instance, it has been shown to have a high binding affinity for the 6FH5 protein (PIK3CG), with interactions involving hydrogen bonds and hydrophobic bonds with residues like MET953, TYR867, and ILE963. researchgate.net
Bothrops asper Venom Enzymes: In the context of snake venom, molecular docking has shown that caffeine can form π-stacking interactions with Phe5, a residue in the hydrophobic channel of a phospholipase A₂ (PLA₂) from Bothrops asper venom. mdpi.com
Prediction of Binding Affinities and Orientations
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy.
A study comparing the binding of caffeine and a high-affinity antagonist (ZM241385) to the human adenosine A2A receptor computed a binding free energy difference of -2.4 kcal/mol, which is in favorable agreement with the experimental value of -3.6 kcal/mol. researchgate.net
The following table summarizes the predicted binding affinities of this compound with various biological targets as determined by molecular docking studies.
| Target Macromolecule | Predicted Binding Affinity (kJ/mol) | Key Interacting Residues |
| Human Topoisomerase IIα (TOPIIα) | -19.28 | Ala167A, Lys168A |
| Phosphoinositide 3-kinase gamma (PIK3CG) | -8.22 | MET953, TYR867, ILE963 |
| Lactoferrin (LF) | -11.27 kcal/mol | Hydrophobic amino acids |
Note: Binding affinities can be reported in different units (e.g., kJ/mol or kcal/mol) and the values are dependent on the specific docking software and scoring function used.
Computational Screening for Adsorption and Environmental Interactions (e.g., Zeolites)
Computational screening methods are employed to assess the interaction of molecules with various materials, which is crucial for applications such as environmental remediation. The adsorption of this compound onto different materials has been investigated using these techniques.
A computational study screened 40 different zeolites to evaluate their potential for adsorbing pharmaceutical pollutants. researchgate.net Among the tested zeolites, galophosphate cloverite (CLO) demonstrated a particularly high affinity for adsorbing this compound. researchgate.net The calculated adsorption energy for this interaction was -173.68 kcal/mol, indicating a strong and favorable interaction. researchgate.net This high selectivity was attributed to the specific geometry and structural composition of the zeolite's cavities. researchgate.net
| Adsorbent Material | Adsorption Energy (kcal/mol) |
| Galophosphate Cloverite (CLO) | -173.68 |
This finding suggests that certain zeolites could be effective materials for the removal of this compound from environmental matrices.
Molecular and Cellular Mechanisms of Action of 1,3,7 Trimethylpurine 2,6 Dione and Analogs
Adenosine (B11128) Receptor Antagonism: A1 and A2A Subtype Interactions
The most well-established mechanism of action for 1,3,7-trimethylpurine-2,6-dione is its role as a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes. pharmacompass.comnih.gov Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating its four receptor subtypes (A1, A2A, A2B, and A3). mdpi.com By structurally mimicking adenosine, this compound and other methylxanthines competitively bind to these receptors without activating them, thereby blocking the effects of endogenous adenosine. nih.gov
The affinity for A1 and A2A receptors is in the micromolar range for caffeine (B1668208) and its primary metabolites. nih.gov Antagonism of A1 receptors is associated with effects such as diuresis and tachycardia. nih.govresearchgate.net The blockade of both A1 and A2A receptors in the central nervous system is considered fundamental to the stimulant effects of the compound, including increased alertness and modulation of sleep-wake cycles. nih.gov
The pharmacological activity of this compound is shared by its related naturally occurring xanthine (B1682287) analogs, though with varying potencies. Paraxanthine (B195701), a major metabolite of caffeine in humans, demonstrates a potency at adenosine receptors that is roughly equivalent to its parent compound. In contrast, theobromine (B1682246), another dimethylxanthine, is a weaker adenosine receptor antagonist. nih.govnih.gov
Phosphodiesterase (PDE) Inhibition and Cyclic AMP Pathway Modulation
This compound exerts influence over cellular signaling by acting as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). pharmacompass.com PDEs are enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). cvpharmacology.com By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP. pharmacompass.comcvpharmacology.com
The elevation in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cascade of cellular responses. In cardiac muscle, this pathway contributes to increased contractility (inotropy) and heart rate (chronotropy). cvpharmacology.com In vascular smooth muscle, however, increased cAMP promotes relaxation, leading to vasodilation. cvpharmacology.com
While this compound is a PDE inhibitor, its analog theophylline (B1681296) is recognized as a more potent inhibitor, which accounts for some of its distinct therapeutic applications. The inhibitory action of these xanthines is not uniform across all PDE families; for instance, some xanthine-based antagonists show inhibitory activity against PDE2A, PDE3A, and PDE5A. mdpi.com The inhibition of PDE4, an integral component of the NMDA receptor-mediated signal transduction pathway, has been linked to processes involved in memory. nih.gov
Intracellular Calcium Homeostasis Modulation via Ryanodine (B192298) Receptors
This compound is known to modulate intracellular calcium handling, a critical aspect of cellular signaling. pharmacompass.com This modulation is partly achieved through its interaction with ryanodine receptors (RyRs), which are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER). nih.govresearchgate.netdrugbank.com These receptors are responsible for the rapid release of stored calcium (Ca2+) from the SR/ER into the cytosol, a process fundamental to excitation-contraction coupling in muscle cells and various other cellular functions. nih.govresearchgate.net
The compound can sensitize RyRs, leading to an increased probability of channel opening and subsequent Ca2+ release from intracellular stores. researchgate.netsigmaaldrich.com This mobilization of intracellular calcium can influence a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. There are three main mammalian isoforms of RyRs (RyR1, RyR2, and RyR3), and their regulation is complex, involving various ions, small molecules, and proteins. nih.govresearchgate.netsemanticscholar.org
Modulation of Cholinergic System Components (e.g., Acetylcholinesterase)
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is crucial for cognitive function, memory, and motor control. neurotoxicology.org.il Key components of this system include the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh, and cholinergic receptors. neurotoxicology.org.il While some compounds are designed as potent AChE inhibitors for therapeutic purposes, the direct and primary action of this compound on AChE is not considered one of its principal mechanisms of action. Research has explored various compounds for their anticholinesterase activity, but a significant, direct inhibitory effect by caffeine itself is not strongly established in the literature. nih.gov However, some studies have investigated derivatives, such as 3-chlorostyrylcaffeine, which was found to be a potent inhibitor of a different enzyme, monoamine oxidase B, rather than AChE. wikipedia.org
Effects on Cellular Signaling Pathways (e.g., Rap1/Rif1 pathway for telomeric response)
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are maintained by a complex interplay of proteins that prevent them from being recognized as DNA damage. nih.gov The Rap1 (Repressor/activator protein 1) and Rif1 (Rap1-interacting factor 1) proteins are key components of this protective machinery, known as the shelterin complex in many organisms. embopress.orgfrontiersin.org Rap1 binds to telomeric DNA and recruits other factors, including Rif1 and Rif2, to regulate telomere length and prevent chromosomal fusions. nih.govembopress.org In yeast, Rif1 is a negative regulator of telomerase, the enzyme that elongates telomeres. frontiersin.orgresearchgate.net While the functions of the Rap1/Rif1 pathway in telomere biology are well-documented, current scientific literature does not establish a direct, mechanistic link between this compound and the modulation of this specific pathway.
Investigation of Antioxidant and Anti-inflammatory Mechanisms at the Molecular Level
Beyond its primary neurological and cardiovascular effects, this compound exhibits both antioxidant and anti-inflammatory properties at the molecular level. researchgate.net Its antioxidant capacity stems from its ability to scavenge reactive oxygen species (ROS), such as free radicals. researchgate.net By neutralizing these highly reactive molecules, the compound can help mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases. researchgate.net Studies have shown that certain xanthine-based antagonists can reduce lipid peroxidation, a key process in cellular damage induced by oxidative stress. mdpi.com
The anti-inflammatory effects of this compound and its analogs are multifaceted. researchgate.net One of the underlying mechanisms is linked to its inhibition of phosphodiesterases (PDEs), which, as previously discussed, increases intracellular cAMP levels. Elevated cAMP can suppress the production and release of pro-inflammatory mediators. For example, PDE inhibition can lead to a reduction in the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a cytokine crucial for the development of chronic inflammation. nih.gov
Radioprotective Mechanisms in Cellular Models
Investigations in cellular models have demonstrated that this compound possesses radioprotective properties. This protective effect is largely attributed to its antioxidant capabilities. Ionizing radiation, such as gamma rays, generates a variety of free radicals within cells, primarily through the radiolysis of water. These radicals can cause extensive damage to critical biomolecules, including DNA, proteins, and lipids, leading to cell death.
Studies using a ⁶⁰Co-γ radiation source have shown that this compound can undergo significant radiolytic degradation when in an aqueous medium. researchgate.net This degradation indicates that the compound itself is reacting with and neutralizing the harmful radiation-induced radicals, thereby shielding cellular components from damage. researchgate.net By scavenging these reactive species, this compound helps to preserve cellular integrity in the face of radiation exposure.
Exploration of Potential Biological Activities in Pre-clinical Models (e.g., Anticancer properties via computational methods, enzyme inhibition for viral replication)
The therapeutic potential of this compound, commonly known as caffeine, and its derivatives extends into the realm of pre-clinical research, with a particular focus on their anticancer and antiviral properties. Investigations in these areas often employ computational methods to predict molecular interactions and elucidate mechanisms of action, alongside in vitro studies to validate these predictions.
Anticancer Properties via Computational and In Vitro Models
Caffeine and its analogs have demonstrated notable anticancer activities in both cell culture and animal models. nih.gov The structural features of these xanthine derivatives are crucial for their efficacy. For instance, studies on various caffeine analogs have revealed that the antineoplastic activity is influenced by the nature of the alkyl groups at different positions on the xanthine core. nih.gov
One study systematically evaluated 50 caffeine analogues to understand the structure-activity relationship in preventing malignant transformation of mouse epidermal cells. The findings indicated that the inhibitory capacity of 1,3,7-trialkylxanthines is dependent on the number of carbons in the alkyl groups at the R1 and R3 positions, but not at the R7 position. nih.gov Among the tested compounds, 1-ethyl-3-hexylxanthine (xanthine 70) was identified as a particularly potent inhibitor of epidermal growth factor (EGF)-induced neoplastic transformation, being significantly more effective than caffeine or theophylline. nih.gov This enhanced activity is linked to its ability to inhibit the transactivation of activator protein 1 (AP-1), a key transcription factor in cell proliferation and transformation. nih.gov
Furthermore, certain caffeine analogs have been shown to induce apoptosis and inhibit cell transformation by modulating intracellular signaling pathways. For example, the caffeine analogue 1-hexyl-3-propyl-7-methylxanthine (Xt 79) was found to inhibit the phosphorylation of MEK1/2 and ERK1/2, which are key components of the MAPK/ERK pathway often dysregulated in cancer. aacrjournals.org This compound also led to an increase in intracellular cAMP levels, a secondary messenger that can counteract proliferative signals. aacrjournals.org
In addition to their direct effects, novel caffeine derivatives have been developed and assessed for their antiproliferative effects on various human tumor cell lines. rsc.org These efforts are partly inspired by caffeine's known ability to inhibit ATM and ATR kinases, which are critical enzymes in the DNA damage response and represent attractive targets for cancer therapy. rsc.org While many derivatives did not surpass the potency of standard inhibitors, several showed enhanced antiproliferative activity compared to caffeine itself. rsc.org
Caffeine has also been observed to enhance the cytotoxic effects of established anticancer drugs. fortunejournals.comnih.gov Studies have shown a synergistic inhibitory effect on the growth of sarcoma cells when caffeine is combined with DNA-damaging agents like cisplatin, cyclophosphamide, and mitomycin C. nih.gov This synergistic action is thought to stem from caffeine's ability to interfere with cell-cycle checkpoints and potentiate drug-induced apoptosis. fortunejournals.com
Table 1: Inhibitory Effects of Selected Xanthine Analogs on Neoplastic Transformation
Data derived from a study on EGF-induced transformation in mouse epidermal JB6 P+ Cl41 cells.
| Compound | Structure/Modification | Key Finding | Reference |
|---|---|---|---|
| This compound (Caffeine) | Parent Compound | Inhibits neoplastic transformation; serves as a benchmark for analog studies. | nih.gov |
| 1,3-Dimethylxanthine (Theophylline) | Demethylated at N7 position | Exhibits anticancer activity, but is less potent than some synthetic analogs. | nih.gov |
| Xanthine 70 (1-ethyl-3-hexylxanthine) | Modified alkyl groups at R1 and R3 | Showed 48-fold greater inhibition of cell transformation compared to caffeine. Inhibited AP-1 transactivation. | nih.gov |
| Xt 79 (1-hexyl-3-propyl-7-methylxanthine) | Modified alkyl groups at R1 and R3 | Inhibited cell transformation and stimulated apoptosis. Inhibited phosphorylation of MEK1/2 and ERK1/2. | aacrjournals.org |
Enzyme Inhibition for Viral Replication
The antiviral potential of this compound and its analogs has been explored, with a focus on their ability to inhibit key viral enzymes necessary for replication. Computational studies, in particular, have highlighted promising interactions between caffeine and viral proteases.
One area of significant interest is the inhibition of the 3-chymotrypsin-like protease (3CLpro or Mpro), a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. researchgate.netmdpi.com This protease is responsible for cleaving viral polyproteins into functional proteins, making it an essential target for antiviral drug development. anl.gov Molecular docking simulations have suggested that caffeine can bind to the active site of the SARS-CoV-2 3CLpro. researchgate.net These computational models predict that caffeine forms hydrogen bonds with key amino acid residues, such as Cys145 and Glu166, which are crucial for the enzyme's catalytic activity. researchgate.net These findings propose caffeine as a potential inhibitor of this vital viral enzyme, although further in vitro and in vivo validation is required. researchgate.net
Beyond coronaviruses, caffeine has been investigated for its activity against other viruses. It has been shown to suppress the growth of several viruses, including influenza virus, poliovirus, herpes simplex virus, and vaccinia virus. nih.gov For influenza virus, caffeine, as a major component of the hydrophobic fraction of coffee, demonstrated direct inhibitory effects on viral infection. researchgate.net The mechanism for this is thought to involve interference with the early stages of viral multiplication. researchgate.net
Furthermore, analogs of xanthine have been assessed for their antiviral properties. In the context of influenza, theobromine, a closely related xanthine, and its analogs have been studied. pnas.org Among these, 7-methylxanthine (B127787) showed higher activity than theobromine at certain concentrations. pnas.org Research has also indicated that a synergistic combination of theobromine and arainosine can be particularly potent against various influenza strains. pnas.org
Table 2: Computational Docking of this compound against SARS-CoV-2 3CLpro
Data from molecular docking simulations.
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| This compound (Caffeine) | SARS-CoV-2 3CLpro (Mpro) | -4.9 to -8.6 (range from various studies) | Glu166, Cys145 | researchgate.net |
Metabolism and Biotransformation Pathways of 1,3,7 Trimethylpurine 2,6 Dione
Hepatic Cytochrome P450 Enzyme System
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of 1,3,7-trimethylpurine-2,6-dione. nih.govpharmacompass.com These enzymes are responsible for the initial and most significant steps in its breakdown.
CYP1A2: This is the principal enzyme responsible for the metabolism of this compound in humans, accounting for approximately 95% of its clearance. oup.comnih.gov The primary reaction catalyzed by CYP1A2 is the removal of a methyl group from the N3 position, a process known as N-3 demethylation, which transforms the parent compound into its major metabolite, paraxanthine (B195701). nih.govresearchgate.net Genetic variations in the CYP1A2 gene can lead to differences in enzyme activity, categorizing individuals as "fast" or "slow" metabolizers. youtube.comnih.gov This genetic variability can influence an individual's sensitivity to and clearance of the compound. mygenome.asia
CYP2E1: While CYP1A2 is the primary player, other CYP enzymes contribute to a lesser extent. CYP2E1 is involved in the metabolism of this compound, particularly in its conversion to 1,3,7-trimethyluric acid. wikipedia.orgnih.gov
CYP3A4: This enzyme also participates in the biotransformation of this compound, contributing to the formation of some of its metabolites, including 1,3,7-trimethyluric acid. wikipedia.orgnih.gov
CYP2A6: Research indicates that CYP2A6 is also involved in the metabolic pathway. researchgate.net It plays a role in the conversion of the primary metabolite, paraxanthine, into other downstream products. researchgate.net
Xanthine (B1682287) Oxidase and N-Acetyltransferase (NAT2) Activity
Following the initial demethylation by CYP enzymes, other enzymes come into play to further process the resulting metabolites.
Xanthine Oxidase (XO): This enzyme is crucial for the breakdown of purine (B94841) nucleotides in the body. nih.govnih.gov In the context of this compound metabolism, xanthine oxidase is involved in the conversion of xanthine and its derivatives into uric acid. nih.govhmdb.ca For instance, it catalyzes the oxidation of 1-methylxanthine (B19228) to 1-methyluric acid. nih.gov
N-Acetyltransferase 2 (NAT2): This enzyme is involved in the metabolism of one of the primary metabolites, paraxanthine. fitnessgenes.com NAT2 converts paraxanthine into 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). fitnessgenes.com The activity of NAT2 can be assessed by measuring the ratio of its metabolites in urine, which helps in phenotyping individuals as slow or rapid acetylators. nih.govnih.gov
Formation of Primary and Secondary Metabolites
The metabolism of this compound results in a variety of metabolites, each with its own metabolic fate.
Primary Metabolites:
Paraxanthine (1,7-dimethylxanthine): This is the most abundant primary metabolite, accounting for about 84% of the initial compound's metabolism in humans. nih.govmeetprax.comwikipedia.org It is formed through N-3 demethylation by CYP1A2. nih.gov
Theobromine (B1682246) (3,7-dimethylxanthine): This metabolite is formed through N-1 demethylation. nih.gov
Theophylline (B1681296) (1,3-dimethylxanthine): This is another primary metabolite resulting from N-7 demethylation. nih.gov
Secondary Metabolites:
Methyluric Acids: The primary metabolites undergo further breakdown to form various methyluric acids. For example, 1-methylxanthine is converted to 1-methyluric acid. nih.govnih.gov 1,3,7-trimethyluric acid is also a metabolite. wikipedia.orghmdb.ca
Uracil (B121893) Derivatives: A key uracil derivative formed is 5-acetylamino-6-formylamino-3-methyluracil (AFMU), which is produced from paraxanthine via the action of N-acetyltransferase 2 (NAT2). nih.govfitnessgenes.com
Table of Primary Metabolites and their Half-Lives
| Metabolite | Formation Pathway | Approximate Percentage of Metabolism | Half-Life (hours) |
|---|---|---|---|
| Paraxanthine | N-3 Demethylation | ~84% | 3.1 |
| Theobromine | N-1 Demethylation | ~11% | 7.2 |
| Theophylline | N-7 Demethylation | ~4% | 6.2 |
Identification and Characterization of Demethylated and Hydroxylated Derivatives
The biotransformation of this compound involves multiple demethylation and hydroxylation steps, leading to a diverse array of derivatives.
Demethylated Derivatives: The primary metabolic pathway is demethylation, where methyl groups are removed from the purine ring structure. This results in the formation of the three primary dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline. nih.govyoutube.com Further demethylation can lead to monomethylxanthines. youtube.com
Hydroxylated Derivatives: Hydroxylation, the addition of a hydroxyl group, is another key reaction. The C-8 position of the purine ring is a major site for hydroxylation, leading to the formation of uric acid derivatives. nih.gov For example, 1,3,7-trimethyluric acid is a hydroxylated metabolite. wikipedia.org
In Vitro Metabolism Studies
The metabolism of this compound has been extensively studied using various in vitro models to elucidate the roles of different enzymes and pathways.
Microsomal Models: Studies using liver microsomes from humans and various animal species have been instrumental in identifying the specific cytochrome P450 enzymes involved in metabolism. nih.govtandfonline.comnih.gov These studies have confirmed the primary role of CYP1A2 in paraxanthine formation in humans. tandfonline.comdrugbank.com
Cellular Models: Hepatocyte (liver cell) cultures are another valuable in vitro model. tandfonline.comnih.gov These models allow for the study of the complete metabolic profile in a more physiologically relevant environment, confirming that the metabolic pathways observed in vivo are replicated in vitro. nih.gov
Comparative Metabolic Studies Across Species
Significant variations in the metabolism of this compound exist across different species.
Humans: In humans, N-3 demethylation to form paraxanthine is the predominant pathway. pharmacompass.comtandfonline.com
Rats and Mice: In contrast, the metabolism in rats and mice primarily proceeds through the formation of theobromine and theophylline. pharmacompass.com
Monkeys: N-7 demethylation is the major pathway in monkeys. tandfonline.com
Rabbits and Mice: In these species, the three demethylation pathways are roughly equal. tandfonline.com
Sheep: Studies in different sheep breeds have shown significant variations in the clearance and metabolic ratios of the compound, highlighting intra-species differences. nih.gov
These interspecies variations are largely attributed to differences in the expression and activity of cytochrome P450 enzymes, particularly CYP1A2. tandfonline.comdrugbank.com
Enzyme Induction and Inhibition Effects on Metabolism
The rate of this compound metabolism can be significantly influenced by various substances that either induce or inhibit the activity of the metabolizing enzymes.
Enzyme Induction:
Smoking: Tobacco smoking is a well-known inducer of CYP1A2 activity, leading to faster metabolism of this compound. oup.commygenome.asia
Certain Foods and Compounds: Consumption of certain foods, like grilled meats, and compounds such as β-naphthoflavone can also induce CYP1A2 expression and activity. nih.govberkeley.edu
Enzyme Inhibition:
Quinolones: Certain antibiotics, like norfloxacin (B1679917) and pefloxacin, can inhibit CYP1A2 activity, slowing down the metabolism of this compound. drugbank.com
Other Drugs: Many drugs can interact with the CYP enzyme system, potentially altering the metabolism of this compound. pharmacompass.com
These interactions underscore the importance of considering dietary and lifestyle factors when evaluating the metabolism of this compound.
Analytical Methodologies for Detection and Quantification of 1,3,7 Trimethylpurine 2,6 Dione
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of 1,3,7-trimethylpurine-2,6-dione from complex mixtures such as biological fluids, food products, and environmental samples. This is achieved by distributing the compound between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. In the analysis of this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase within a capillary column. The separated compound subsequently enters the mass spectrometer, where it is ionized and fragmented. This process generates a unique mass spectrum that serves as a chemical fingerprint, allowing for definitive identification and quantification. The operating conditions of the GC-MS system are critical for achieving optimal separation and detection.
Table 1: Example of GC-MS Operating Conditions for Analysis of Plant Extracts
| Parameter | Specification |
|---|---|
| Instrument | Trace GC-ISQ mass spectrometer |
| Column | TG–5MS direct capillary column (30 m × 0.25 mm × 0.25 μm) |
| Oven Temperature Program | Initial 50°C, ramp 5°C/min to 250°C (hold 1 min), then ramp 30°C/min to 300°C |
| Injector Temperature | 260°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
Data sourced from a study on the analysis of plant extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-HR-MS, UHPLC-TOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Time-of-Flight (TOF) or other high-resolution mass spectrometers (HR-MS), are premier tools for the analysis of this compound, especially in biological matrices. These methods provide high sensitivity and selectivity, which are crucial for detecting low concentrations of the compound and its metabolites. A significant advantage of LC-MS is its applicability to non-volatile and thermally labile molecules like this compound, which are not amenable to direct GC-MS analysis without derivatization. For instance, an LC-MS/MS method has been developed for the simultaneous measurement of this compound and other related purine (B94841) alkaloids in human plasma, demonstrating excellent precision, accuracy, and linearity.
Table 2: LC-MS/MS Method Parameters for Analysis in Plasma
| Parameter | Specification |
|---|---|
| Chromatography | C18 reversed-phase column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid) |
| Mass Spectrometer | Waters Xevo TQ-S tandem mass spectrometer (positive ion mode) |
| Analyte Transition (m/z) | 195.11 → 138.01 |
| Internal Standard Transition (m/z) | ¹³C-Caffeine (198.1 → 140.07) |
Data sourced from a pharmacokinetic study.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the quantitative analysis of this compound. This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the purine ring system of the compound absorbs UV light. HPLC methods have been effectively applied to the analysis of methylxanthines in various samples, including urine. nih.gov In one study, the identity of extracted this compound was confirmed by comparing its retention time with a standard, which was found to be 2.9 minutes. researchgate.net
Table 3: Example of HPLC System for Methylxanthine Analysis in Urine
| Parameter | Specification |
|---|---|
| Column | LiChrosorb RP-18 (7 µm) |
| Mobile Phase | Gradient system with 0.05% aqueous trifluoroacetic acid and acetonitrile |
| Application | Analysis of methylxanthines and methyluric acids in urine |
Data sourced from a study on methylxanthine analysis in urine.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. The HPTLC system includes devices for automated sample application, development, derivatization, and visualization, which allows for highly standardized analysis. bmfwf.gv.at This technique can be used for both qualitative and quantitative analysis of analytes in complex biological samples. bmfwf.gv.at For documentation, a TLC Visualizer can be used, which allows for visualization under UV and white light. bmfwf.gv.at Furthermore, an interface for TLC-MS enables automated sampling of bands for subsequent mass spectrometric analysis. bmfwf.gv.at
Spectrophotometric Methods
Spectrophotometric methods are based on the principle that this compound absorbs light in the UV-visible region. These methods are generally simple, rapid, and cost-effective. While direct UV spectrophotometry can be susceptible to interference from other absorbing compounds in a complex matrix, various data processing techniques can be employed to enhance specificity. Modern spectrophotometric approaches, such as ratio difference, mean centering of ratio spectra, and continuous wavelet transform, have been developed to resolve overlapping spectra in mixtures, enabling the simultaneous determination of multiple components.
Electroanalytical Techniques and Electrochemical Sensors
Electroanalytical techniques present a highly sensitive and selective alternative for the determination of this compound. These methods involve measuring the electrical response, such as current or potential, of the analyte to an electrochemical stimulus. Electrochemical sensors, often utilizing modified electrodes, are designed to amplify the analytical signal and improve selectivity. The modification of these electrodes can involve the use of nanomaterials like multi-walled carbon nanotubes (MWCNTs) or the creation of molecularly imprinted polymers (MIPs) that have specific recognition sites for the target molecule. These advanced sensors can achieve very low detection limits and are applicable to complex biological samples such as urine and blood serum.
Sample Preparation and Extraction Methods
The accurate detection and quantification of this compound in various matrices necessitate meticulous sample preparation and efficient extraction of the target analyte. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be employed. Commonly utilized methods include solvent extraction, the use of ionic liquids, and microwave-assisted extraction.
Solvent Extraction:
Solid-liquid and liquid-liquid extractions are conventional methods for isolating this compound. meritresearchjournals.orgmeritresearchjournals.org Dichloromethane is a frequently used solvent due to its high selectivity for this compound, rapid extraction rate, and low boiling point, which facilitates easy solvent recovery. mdpi.com The optimization of extraction parameters such as temperature and residence time is crucial for achieving high extraction efficiency. Research has shown a direct correlation between these factors and the amount of this compound extracted. mdpi.com For instance, optimal conditions for extraction from tea have been identified as a temperature of 100 °C with a residence time of 30 minutes. mdpi.com
An acid-base liquid-liquid extraction technique can also be employed to enhance the partitioning of this compound into the organic layer. meritresearchjournals.orgmeritresearchjournals.org This approach has yielded a percent yield of 6.56% from tea bags. meritresearchjournals.org
Ionic Liquids:
Ionic liquids (ILs) have emerged as green and sustainable alternatives to volatile organic solvents for the extraction of bioactive compounds, including this compound. nih.gov These salts, which are liquid at or near room temperature, offer advantages such as low volatility, high thermal stability, and tunable solvent properties. The use of ILs in extraction processes is a subject of ongoing research, with a focus on optimizing the extraction conditions and understanding the influence of the IL's chemical structure on extraction efficiency. nih.govconicet.gov.ar Purine-based ionic liquids have been synthesized and investigated for their extraction performance. mdpi.com
Microwave-Assisted Extraction (MAE):
Microwave-assisted extraction (MAE) is a modern and efficient technique for the extraction of this compound from various matrices, particularly from tea leaves. uoregon.edu This method offers significant advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and lower energy usage. nih.gov The efficiency of MAE is influenced by several factors, including microwave power, irradiation time, the number of extraction cycles, and the solvent-to-sample ratio. nih.govresearchgate.net
Optimization studies have been conducted to determine the ideal conditions for maximizing the yield of this compound. For the extraction of polyphenols and this compound from green tea, the influential factors were ranked in order of importance as microwave radiate time > microwave intensity > tea/water ratio > number of radiation times. nih.gov Pre-leaching the sample before MAE has also been shown to improve the extraction of this compound. uoregon.edu
Table 1: Optimized Conditions for Microwave-Assisted Extraction of this compound from Tea Leaves
| Parameter | Optimized Value | Reference |
| Microwave Power | 600 W | nih.gov |
| Radiation Time | 3 min | nih.gov |
| Number of Cycles | 1 | nih.gov |
| Sample to Solvent Ratio | 1:20 (g/mL) | nih.gov |
| Pre-leaching Time | 90 min | uoregon.edu |
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of the quantification of this compound in research applications. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, and its validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include linearity, precision, accuracy, and resolution. wjpmr.comjddtonline.info
Linearity:
Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte over a given range. wjpmr.com This is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The linearity is expressed by the correlation coefficient (R²) of the calibration curve. For the analysis of this compound, excellent linearity has been demonstrated in various studies, with correlation coefficients consistently exceeding 0.99. nih.govui.ac.id
Precision:
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. jddtonline.info It is usually expressed as the percentage relative standard deviation (%RSD). For the determination of this compound, high precision has been reported, with %RSD values for repeatability and intermediate precision being well below the acceptable limits. nih.gov A study on green coffee beans reported a %RSD for precision of 0.192%. ui.ac.id
Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. jddtonline.info This involves spiking a sample with a known amount of the analyte and measuring the recovery. High accuracy has been demonstrated for HPLC methods for this compound, with recovery rates typically falling within the range of 98-102%. nih.gov One study reported an accuracy between 90.723% and 102.853%. ui.ac.id
Resolution:
Resolution is a measure of the separation of two peaks in a chromatogram. In the context of analyzing this compound, it is crucial to ensure that the analyte peak is well-separated from other components in the sample matrix. The developed HPLC methods have shown good resolution for this compound with short analysis times. ejgm.co.uk
Table 2: Summary of Validation Parameters for HPLC Methods for this compound Quantification
| Validation Parameter | Reported Values/Ranges | References |
| Linearity (Correlation Coefficient, R²) | > 0.999 | nih.gov |
| 0.998 | ui.ac.id | |
| Precision (%RSD) | < 1% | nih.gov |
| 0.192% | ui.ac.id | |
| Accuracy (Recovery %) | 98.78% - 101.28% | nih.gov |
| 90.723% - 102.853% | ui.ac.id | |
| 96.5% - 105.2% (Intra-day) | nih.gov | |
| 97.1% - 106.2% (Inter-day) | nih.gov |
Environmental Fate and Ecotoxicological Research on 1,3,7 Trimethylpurine 2,6 Dione
Occurrence and Distribution as a Micropollutant in Environmental Compartments
1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), is a widespread micropollutant found in various environmental compartments due to its extensive global consumption and subsequent release into wastewater systems. researchgate.netuts.edu.au While wastewater treatment plants (WWTPs) serve as the primary defense against the dissemination of such micropollutants, they often exhibit variable removal efficiencies, leading to the discharge of caffeine-containing effluent into surface waters. uts.edu.aunih.gov
This compound has been detected in sewage, surface water, groundwater, and even drinking water. nih.goveeer.org The discharge from WWTPs is a major pathway for its introduction into aquatic ecosystems. uts.edu.aunih.gov Once in the environment, this compound can be transported to different locations and may accumulate in surface waters. eeer.org Its presence in aquatic environments is a cause for concern due to potential adverse effects on ecosystems and human health. mdpi.com The compound's heterocyclic structure contributes to its high solubility, facilitating its dispersal in water. mdpi.com
Studies have reported the presence of this compound in the tissues of various aquatic organisms, including plants and fish, as a result of chronic exposure in contaminated freshwater and coastal systems. researchgate.net The occurrence of this and other micropollutants has been associated with negative impacts such as short- and long-term toxicity and endocrine disruption in microorganisms. uts.edu.aueeer.org
Degradation Pathways and Mechanisms
The environmental degradation of this compound can occur through several pathways, with biodegradation and photolysis being particularly significant. researchgate.net
Photocatalytic Degradation and Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are effective wastewater treatment methods that rely on the generation of highly reactive species to oxidize organic compounds. researchgate.net Heterogeneous photocatalysis is a notable AOP recognized for its efficiency in degrading organic contaminants. researchgate.net In this process, photon-active nanomaterials act as adsorbents, initiating a redox reaction that generates radicals like hydroxides, peroxides, and superoxides. researchgate.net These radicals then react with and mineralize organic pollutants. researchgate.net Studies have demonstrated the effectiveness of these techniques in breaking down various organic compounds. researchgate.netresearchgate.net
Role of Reactive Oxygen Species (ROS) in Degradation
Reactive Oxygen Species (ROS) are central to the degradation mechanisms of AOPs. researchgate.net In photocatalysis, the process begins with the formation of electron-hole pairs, which leads to the spontaneous generation of radicals such as hydroxides, peroxides, and superoxides. researchgate.net These ROS are highly reactive and can oxidize organic pollutants, breaking them down into simpler and often less harmful compounds. researchgate.net The hydroxyl radical (·OH) has been identified as a key driver in the photocatalytic degradation of various pollutants. researchgate.net The generation and activity of ROS are critical for the efficiency of AOPs in water treatment. nih.govnih.gov
Microbial Degradation Pathways
Microorganisms have evolved mechanisms to metabolize this compound, utilizing it as a source of carbon and nitrogen. appliedmicrobiology.org The two primary microbial degradation pathways are N-demethylation and C-8 oxidation. appliedmicrobiology.org
The N-demethylation pathway is the more common route in bacteria and has also been identified in fungi. appliedmicrobiology.org This pathway involves the sequential removal of methyl groups from the nitrogen atoms of the purine (B94841) structure. appliedmicrobiology.org In many bacteria, such as Pseudomonas putida, the degradation proceeds through the formation of theobromine (B1682246) and then 7-methylxanthine (B127787). ethz.ch In fungi, theophylline (B1681296) is often the primary metabolite. appliedmicrobiology.orgethz.ch
The C-8 oxidation pathway , observed in some bacteria like Rhodococcus and Klebsiella species, involves the oxidation of the caffeine molecule to form 1,3,7-trimethyluric acid. ethz.chnih.gov
The enzymes responsible for these transformations include N-demethylases, caffeine oxidase, and xanthine (B1682287) oxidase, which are produced by various caffeine-degrading bacteria. nih.gov The development of biodecaffeination techniques using these enzymes or whole microbial cells presents a promising alternative to conventional chemical and physical removal methods. nih.gov
Adsorption and Removal Technologies from Environmental Matrices (e.g., Zeolites, Activated Carbon)
Adsorption is a widely used and effective technology for removing organic pollutants like this compound from water. researchgate.netcwejournal.org This surface phenomenon involves the interaction of dissolved contaminants (adsorbate) with a porous solid surface (adsorbent). nih.gov
Activated carbon , in both powdered (PAC) and granular (GAC) forms, is one of the most utilized adsorbents due to its high specific surface area and favorable chemical properties. nih.gov Studies have shown that activated carbons can achieve very high adsorption capacities for this compound. nih.gov For instance, granular activated carbon has demonstrated an adsorption capacity as high as 1961.3 mg/g. nih.gov The effectiveness of activated carbon is influenced by factors such as its microporous structure. nih.gov
Zeolites , which are highly porous crystalline aluminosilicates, have also been investigated for the removal of this compound. google.comgoogle.com Certain types of zeolites, such as UHP-Y zeolites, have shown a unique selectivity and capacity for adsorbing this compound from aqueous solutions. google.com The modification of natural zeolites, for example with iron salts or activated carbon, has been explored to enhance their sorption capacity. iaea.org
The efficiency of adsorption can be affected by the presence of other substances in the water, such as natural organic matter (NOM), which can compete for active sites on the adsorbent. nih.gov
Interactive Data Table: Adsorption Capacities of Various Adsorbents for this compound
| Adsorbent | Type | Maximum Adsorption Capacity (Qmax) (mg/g) | Reference |
|---|---|---|---|
| Granular Activated Carbon | Organic | 1961.3 | nih.gov |
| Grape Stalk Activated Carbon | Organic | 916.7 | nih.gov |
| Phenyl-phosphate-based porous organic polymer | Organic | 301 | nih.gov |
| Natural Sandy Loam Sediment | Inorganic | 221.2 | nih.gov |
| MCM-48 encapsulated graphene oxide | Composite | 153.8 | nih.gov |
| Organically modified clay | Inorganic | 143.7 | nih.gov |
| Activated Carbon (F400) | Organic | Not specified, but effective | nih.govgoogle.com |
| Natural Zeolite (modified with Activated Carbon) | Inorganic | 1.86 | iaea.org |
| Natural Zeolite (modified with Fe(II)) | Inorganic | 1.44 | iaea.org |
| Natural Zeolite (unmodified) | Inorganic | 0.85 | iaea.org |
Ecotoxicological Studies in Non-Human Organisms
The presence of this compound in aquatic environments can have ecotoxicological effects on non-human organisms. appliedmicrobiology.org Chronic, long-term exposure has led to the detection of this compound in the tissues of various aquatic plants, fish, and other organisms. researchgate.net
The toxic effects of heterocyclic compounds, including this compound, can impact critical biological functions and pathways. mdpi.com For example, studies have indicated that this compound can cause oxidative stress in marine species like bivalves. iaea.org The multifaceted toxicity of such compounds underscores the need for monitoring and regulatory measures to mitigate their environmental impact. mdpi.com
Structure Activity Relationship Sar Studies of 1,3,7 Trimethylpurine 2,6 Dione and Its Analogs
Impact of Methylation Patterns on Biological Activities
The biological activities of xanthine (B1682287) derivatives, including 1,3,7-trimethylpurine-2,6-dione (caffeine), are significantly influenced by the number and position of methyl groups on the purine (B94841) ring. These methylation patterns affect properties such as solubility and the ability to interact with biological targets. biointerfaceresearch.com
The three primary naturally occurring methylxanthines—caffeine (B1668208), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine)—exhibit distinct pharmacological profiles due to their different methylation patterns. Caffeine, with three methyl groups, is noted for its lipophilic character, which facilitates its passage across cell membranes and the blood-brain barrier. nih.gov Theophylline and theobromine, both dimethylxanthines, differ in the placement of their methyl groups, which in turn affects their metabolic pathways and biological actions. nih.gov
Studies have shown that the presence and position of methyl groups are critical for interactions with adenosine (B11128) receptors and the inhibition of phosphodiesterases. For instance, the 1-methyl group is considered important for the inhibitory effects at adenosine receptors. nih.gov Theophylline is suggested to be a more potent inhibitor of phosphodiesterases than caffeine. nih.gov The different methylation patterns also influence the metabolism of these compounds. For example, the rate of N-demethylation at the 3-position is significantly higher for theobromine compared to theophylline, highlighting how the position of other methyl groups (at position 1 or 7) is a major determinant of metabolic rate. nih.gov
A correlation has been observed between the structure of methylated xanthines and their effects on DNA synthesis and cell response to DNA damage. nih.gov The specific arrangement of methyl groups on the xanthine core dictates the molecule's ability to reverse the inhibition of DNA synthesis caused by certain alkylating agents. nih.gov
Table 1: Comparison of Methylation Patterns and Properties of Common Methylxanthines
| Compound | IUPAC Name | Methyl Group Positions | Key Properties |
| Caffeine | This compound | 1, 3, 7 | High lipophilicity, readily crosses the blood-brain barrier. nih.gov |
| Theophylline | 1,3-Dimethylpurine-2,6-dione | 1, 3 | More potent phosphodiesterase inhibitor than caffeine. nih.gov |
| Theobromine | 3,7-Dimethylpurine-2,6-dione | 3, 7 | Undergoes faster N-demethylation at position 3 than theophylline. nih.gov |
| Paraxanthine (B195701) | 1,7-Dimethylpurine-2,6-dione | 1, 7 | A major metabolite of caffeine. |
This table is based on information from referenced sources.
Influence of Substituents on Purine Skeleton Modifications
Modifications to the purine skeleton of this compound and other xanthines, beyond methylation, play a crucial role in defining their biological activity. The introduction of various substituents at different positions of the xanthine core can lead to a wide range of pharmacological effects.
Research has focused on introducing substituents at the 8-position of the xanthine nucleus. The nature of these substituents, as well as the length of alkyl chains at the 1- and 3-positions, can significantly alter the molecule's interaction with biological targets. biointerfaceresearch.com For instance, a series of 8-(hetero)aryl caffeine derivatives have been synthesized and screened for various biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. researchgate.net The results indicated that specific substitutions at the C-8 position led to significant biological activities, such as protein kinase and α-amylase inhibition. researchgate.net
The type of substituent can dramatically influence the compound's properties. For example, the synthesis of xanthine derivatives can be directed to form either an ethyl ester or a carboxylic acid congener depending on the solvent used during the reaction, highlighting the chemical versatility of the xanthine scaffold. biointerfaceresearch.com These modifications are key in developing xanthine derivatives with enhanced or novel therapeutic properties, such as improved binding to adenosine receptors or increased potency as enzyme inhibitors. biointerfaceresearch.comekb.eg
The introduction of different functional groups can lead to compounds with a diverse range of activities, including but not limited to:
Adenosine receptor antagonism biointerfaceresearch.com
Phosphodiesterase inhibition ekb.eg
Antitumor activity ekb.eg
Anti-inflammatory effects ekb.eg
Antimicrobial properties researchgate.net
The strategic modification of the purine skeleton allows for the fine-tuning of the pharmacological profile of xanthine derivatives, making them a versatile scaffold for drug discovery. ekb.eg
Correlating Molecular Structure with Binding Affinity and Enzymatic Inhibition
The specific molecular structure of this compound and its analogs is directly correlated with their binding affinity to biological targets, such as adenosine receptors, and their ability to inhibit enzymes like phosphodiesterases and xanthine oxidase.
Caffeine and its related methylxanthines are well-known antagonists of adenosine receptors. nih.gov Their inhibitory potency is dependent on their structural features. For example, theophylline and paraxanthine have been suggested to have slightly higher affinities for adenosine A₁, A₂A, and A₂B receptors than caffeine. nih.gov The interaction with these receptors is a key mechanism behind the stimulant effects of caffeine. Molecular docking studies have further elucidated these interactions, showing, for example, that caffeine can form π-stacking interactions with specific residues within the active site of enzymes. mdpi.com
The orientation of the caffeine molecule within the active site of an enzyme is crucial for its metabolic fate. In the case of its metabolizing enzyme, Cytochrome P450 1A2, simulations have shown that at low concentrations, caffeine orients itself in a way that leads to the formation of its main metabolite, paraxanthine. nih.gov However, at higher concentrations, a different orientation is favored, resulting in the production of theophylline and trimethyluretic acid. nih.gov This demonstrates a clear link between molecular orientation, driven by structural features, and enzymatic processing.
Furthermore, caffeine and its derivatives have been shown to inhibit various other enzymes. For instance, they are considered relatively weak competitive inhibitors of phosphodiesterases, which are enzymes that break down cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of these enzymes leads to increased intracellular cAMP levels, which can have a range of physiological effects. nih.gov The inhibitory potential against enzymes like α-amylase and α-glucosidase has also been demonstrated for certain caffeine derivatives, with some showing excellent inhibitory activity. researchgate.net
Table 2: Molecular Interactions of Caffeine with Various Enzymes
| Enzyme | Type of Interaction | Key Findings |
| Cytochrome P450 1A2 | Substrate Binding | Orientation in the active site determines the metabolic products. nih.gov |
| Phosphodiesterases | Competitive Inhibition | Generally weak inhibitors; theophylline is more potent than caffeine. nih.gov |
| B. asper Serine Protease | Hydrogen Bonding | Caffeine showed the weakest affinity among compounds tested, with only one hydrogen bond. mdpi.com |
| B. asper PLA₂ | π-stacking Interactions | Caffeine forms π-stacking interactions with Phe5 in the hydrophobic channel. mdpi.com |
| Protein Kinase | Inhibition | Many 8-(hetero)aryl caffeine derivatives showed excellent inhibitory activity. researchgate.net |
| α-Amylase | Inhibition | Some derivatives showed significant inhibitory potential. researchgate.net |
This table summarizes findings from the referenced research articles.
Comparative Analysis with Theophylline and Theobromine Structure-Activity Profiles
A comparative analysis of the structure-activity relationships of caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) reveals how subtle differences in methylation patterns lead to distinct pharmacological profiles.
The primary structural difference lies in the number and location of the methyl groups on the purine ring. Caffeine possesses three methyl groups, while theophylline and theobromine each have two. nih.gov This seemingly minor difference has significant consequences for their biological activity. The additional methyl group at the 7-position of caffeine, compared to theophylline, contributes to its increased lipophilicity, which allows for more efficient crossing of the blood-brain barrier. nih.gov
In terms of adenosine receptor antagonism, both caffeine and theophylline are potent inhibitors. nih.gov However, theophylline and paraxanthine (a metabolite of caffeine) have been reported to have slightly higher binding affinities for certain adenosine receptor subtypes (A₁, A₂A, and A₂B) than caffeine. nih.gov
When it comes to enzyme inhibition, theophylline is generally considered a more potent inhibitor of phosphodiesterases than caffeine. nih.gov The metabolism of these compounds also differs based on their structure. For example, the clearance by N-demethylation at the 3-position is substantially higher for theobromine than for theophylline, indicating that the position of the other methyl group (at position 1 or 7) is a crucial factor in determining the rate of metabolism. nih.gov Despite these differences, the high degree of correlation between the plasma clearances of theophylline and theobromine suggests that they are metabolized by a common set of enzymes. nih.gov
The difference in molecular structure, specifically the presence of three methyl groups in caffeine versus two in theophylline, may also account for different mechanisms of action at a broader level, including their effects on gene regulation. researchgate.net
Table 3: Comparative Structure-Activity Profiles
| Feature | Caffeine (1,3,7-trimethylxanthine) | Theophylline (1,3-dimethylxanthine) | Theobromine (3,7-dimethylxanthine) |
| Methyl Groups | 1, 3, 7 | 1, 3 | 3, 7 |
| Lipophilicity | High | Moderate | Moderate |
| Adenosine Receptor Affinity | Potent antagonist | Slightly higher affinity for A₁, A₂A, A₂B than caffeine nih.gov | Weaker antagonist |
| Phosphodiesterase Inhibition | Weak inhibitor | More potent inhibitor than caffeine nih.gov | Weak inhibitor |
| Metabolism | Primarily to paraxanthine | - | Higher rate of N-demethylation at position 3 than theophylline nih.gov |
This table provides a comparative overview based on the referenced literature.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of environmentally benign chemical processes has spurred research into greener synthetic methods for 1,3,7-trimethylpurine-2,6-dione and its derivatives. A significant area of development is the use of electrochemical approaches for the valorization of this abundant natural product into high-value medications and metabolites. bham.ac.ukdoaj.org Electrosynthesis offers a sustainable alternative to traditional chemical methods, which often rely on harsh reagents and generate significant waste. For instance, current-controlled electrochemical reactions have been optimized to achieve sequential demethylation of the purine (B94841) ring, yielding valuable derivatives like theophylline (B1681296) and paraxanthine (B195701). bham.ac.ukdoaj.orgchemrxiv.org This method has demonstrated a marked improvement in yield compared to conventional chemical and enzymatic techniques. bham.ac.ukdoaj.org
Furthermore, bioremediation and biocatalysis using microorganisms present another frontier for sustainable synthesis. A variety of bacteria, yeasts, and fungi have been identified that can metabolize this compound through pathways such as N-demethylation and C-8 oxidation. appliedmicrobiology.orgnih.gov Researchers are exploring the potential of engineering these microbial strains to not only degrade waste caffeine (B1668208) but also to produce a wide array of valuable derivatives from a renewable source. nih.gov This approach aligns with the principles of a circular economy, transforming an environmental contaminant into valuable chemical feedstocks.
Exploration of New Derivatization Strategies for Specific Molecular Probes
The structural scaffold of this compound serves as a versatile template for the synthesis of novel molecular probes with tailored functionalities. A primary focus of derivatization is the C8 position of the purine ring, which is amenable to functionalization. Direct electrochemical oxidative functionalization under metal-free and external-oxidant-free conditions has been achieved, allowing for the introduction of various nucleophiles with high diastereoselectivity. researchgate.net
These derivatization strategies are being explored to create fluorescent probes for bioimaging and sensors for detecting specific biomolecules. By attaching fluorophores or other reporter groups to the this compound backbone, researchers aim to develop tools for visualizing cellular processes and quantifying analytes with high sensitivity and specificity. The development of such molecular probes holds significant potential for advancing our understanding of biological systems and for the development of new diagnostic tools.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are increasingly being employed to predict the properties and behavior of this compound and its derivatives, thereby accelerating research and development. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are used to investigate the structural and electronic properties of the molecule. nih.govircsa.irresearchgate.net These computational methods can predict various parameters, including HOMO-LUMO energy gaps, which provide insights into the molecule's chemical reactivity and kinetic stability. ircsa.irresearchgate.net
Molecular docking studies are another powerful computational tool used to predict the binding affinity and interaction of this compound with biological targets, such as proteins and enzymes. mdpi.comnih.govnih.govmdpi.comresearchgate.net For example, molecular docking has been used to investigate the interaction of this compound with key proteins involved in various cellular pathways, providing a molecular-level understanding of its biological effects. mdpi.comnih.govmdpi.com Furthermore, computational models are being developed to predict the solubility of this compound in various solvent systems, which is crucial for pharmaceutical formulation and other applications. escholarship.orgresearchgate.netdoi.orgmdpi.comresearchgate.net These predictive models can significantly reduce the time and cost associated with experimental screening of solvents. mdpi.comresearchgate.net
Below is a table summarizing the results of a molecular docking study, illustrating the binding affinities of this compound with various target proteins.
| Target Protein | CDOCKER Energy (kcal/mol) | CDOCKER Interaction Energy (kcal/mol) |
| TNF-α | -27.33 | -36.3 |
| IL-1β | -20.55 | -29.73 |
| IL-6 | -15.38 | -23.31 |
This data is derived from a molecular docking simulation study and represents the predicted binding affinities. mdpi.com
Comprehensive Mechanistic Investigations at the Sub-cellular Level
While the general physiological effects of this compound are well-known, future research is focused on elucidating its precise mechanisms of action at the sub-cellular level. A key area of investigation is its interaction with adenosine (B11128) receptors and its role in modulating intracellular calcium homeostasis. researchgate.net It is understood that this compound can influence intracellular calcium levels by acting on both inositol 1,4,5-trisphosphate receptors and ryanodine (B192298) receptors. researchgate.net Specifically, it can inhibit the former, leading to decreased calcium release from the endoplasmic reticulum, and activate the latter, causing an increase in calcium release. researchgate.net
Further research aims to unravel the intricate details of how this compound modulates these calcium channels and the downstream signaling pathways that are affected. nih.govnih.govjneurosci.orgresearchgate.net Additionally, its role as an inhibitor of phosphodiesterases is another area of active investigation, with studies aiming to understand the specific isoforms of this enzyme that are targeted and the functional consequences of their inhibition. A deeper understanding of these sub-cellular mechanisms will provide a more complete picture of the compound's diverse biological activities.
Innovative Analytical Techniques for Environmental Monitoring and Remediation
The widespread consumption of products containing this compound has led to its emergence as an environmental contaminant in water sources. mdpi.com This has necessitated the development of innovative and sensitive analytical techniques for its detection and monitoring. Electrochemical sensors, particularly those based on carbon materials like graphene, have shown great promise for the sensitive and rapid determination of this compound in various media. mdpi.comnih.govresearchgate.netingentaconnect.comresearchgate.net These sensors offer advantages such as cost-effectiveness, a wide potential range, and the ability to be modified to enhance their analytical performance. mdpi.comnih.govresearchgate.net
In addition to monitoring, research is also focused on developing effective remediation strategies. One promising approach is the use of molecularly imprinted polymers (MIPs). acarindex.comdergipark.org.trscielo.brscielo.brresearchgate.net MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, this compound. acarindex.comdergipark.org.tr These polymers can be used as selective sorbents for the removal of the compound from aqueous solutions. acarindex.comdergipark.org.tr Furthermore, the biodegradation of this compound by various microorganisms is being investigated as a sustainable and eco-friendly method for its removal from the environment. weebly.comresearchgate.netscielo.br
The following table provides a comparison of the adsorption capacity of a molecularly imprinted polymer (MIP) versus a non-imprinted polymer (NIP) for this compound.
| Polymer Type | Maximum Static Adsorption Capacity (mg/g) |
| Molecularly Imprinted Polymer (MIP) | 28.1 |
| Non-Imprinted Polymer (NIP) | 16.5 |
This data highlights the enhanced and selective adsorption capacity of the molecularly imprinted polymer. researchgate.net
Potential Applications in Material Science (e.g., Cocrystallization Studies, Functionalized Fabrics)
The unique physicochemical properties of this compound are being harnessed for various applications in material science. A significant area of research is cocrystallization, which involves combining this compound with other molecules to form new crystalline structures with improved properties. acs.orgnih.govnih.gov For example, cocrystals of this compound with other active pharmaceutical ingredients have been shown to exhibit enhanced tabletability and dissolution rates. acs.orgnih.gov Crystal engineering principles are being used to design cocrystals with specific mechanical properties, offering a pathway to improve the manufacturing and performance of pharmaceutical products. acs.orgintegrativebiology.ac.cn
Another exciting application is the development of functionalized fabrics. This involves encapsulating this compound within porous materials, such as metal-organic frameworks (MOFs), which are then incorporated into textile fibers. nih.govtechconnect.orgacs.orgnih.govacs.org These functionalized fabrics can be designed for the controlled release of the encapsulated compound, opening up possibilities for cosmetic and therapeutic applications. nih.govacs.orgnih.gov For instance, polyamide fibers have been successfully manufactured with encapsulated this compound, demonstrating the feasibility of creating "smart" textiles with added functionalities. nih.govacs.orgnih.gov
The table below shows the loading capacity of this compound in a metal-organic framework (MOF) using two different encapsulation methods.
| Encapsulation Method | Guest Loading (%) |
| In-situ Encapsulation | 38 |
| Post-synthesis Encapsulation | 52 |
This data demonstrates the efficiency of different methods for incorporating the compound into the MOF structure. techconnect.org
Q & A
Q. Answer :
- Structure Refinement (SHELXL) : Refine high-resolution X-ray diffraction data to model hydrogen bonding and packing motifs. For example, caffeine’s monoclinic form (space group P2₁/c) shows intermolecular C=O···H–N interactions . Use the
TWINcommand in SHELXL to handle twinning in low-symmetry crystals . - Visualization (Mercury) : Analyze void spaces and intermolecular contacts (e.g., π-π stacking distances ~3.4 Å) to differentiate polymorphs. The Materials Module enables motif searches across crystallographic databases (e.g., Cambridge Structural Database) .
Case Study : Kutanova et al. (2009) resolved the crystal structure of caffeine-tungstophosphate co-crystals (a = 10.9129 Å, β = 81.05°) using SHELXL refinement and X-ray phase analysis .
Basic: What experimental protocols are effective for synthesizing caffeine derivatives with enhanced bioactivity?
Q. Answer :
- Multi-Component Reactions : Use caffeine as a catalyst (5–10 mol%) in one-pot syntheses. For example, benzo[a]pyrano[2,3-c]phenazine derivatives were synthesized from lawsone and malononitrile under mild conditions (60°C, ethanol) .
- N-Methylation : React xanthine derivatives with methyl iodide in DMF/K₂CO₃ to introduce methyl groups at N1, N3, or N7 positions .
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) and purify via recrystallization (ethanol/water) .
Advanced: How can researchers address contradictions in caffeine’s ADME (Absorption, Distribution, Metabolism, Excretion) data across literature sources?
Q. Answer :
- Meta-Analysis : Collate data from authoritative sources (e.g., REACH, OECD, NTP) and apply statistical weighting. For example, reported human plasma half-lives range from 2.5–12 hours due to cytochrome P450 (CYP1A2) polymorphism .
- In Silico Modeling : Use tools like GastroPlus to simulate inter-species metabolic differences (e.g., rodents vs. humans) and adjust for CYP enzyme kinetics .
Key Discrepancy : Oral bioavailability varies from 75–100% depending on formulation (anhydrous vs. hydrous) and matrix effects .
Basic: What are the standard methods for assessing caffeine’s stability under varying environmental conditions?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Determine degradation onset temperature (~178°C for sublimation) and residue composition .
- Forced Degradation Studies : Expose caffeine to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂) .
- HPLC-UV/PDA : Monitor degradation products (e.g., theophylline, paraxanthine) using C18 columns and gradient elution .
Advanced: What mechanistic insights explain caffeine’s dual role in neuroprotection and exacerbation of neurodegenerative pathways?
Q. Answer :
- Adenosine Receptor Antagonism : At low doses (<65 mg), caffeine blocks A₁/A₂ₐ receptors, reducing neuroinflammation (e.g., TNF-α suppression) .
- Calcium Homeostasis : High doses (>200 mg) increase intracellular Ca²⁺ via ryanodine receptor activation, potentially accelerating amyloid-β aggregation in Alzheimer’s models .
- Multi-Target Effects : Caffeine inhibits phosphodiesterases (PDE4/5) and modulates GABAergic signaling, complicating dose-response interpretations .
Experimental Design : Use transgenic Caenorhabditis elegans (e.g., AD-tau models) to isolate adenosine-dependent vs. -independent pathways .
Basic: How can researchers validate caffeine’s antioxidant activity in vitro?
Q. Answer :
- DPPH/ABTS Assays : Prepare caffeine in methanol (1 mg/mL) and measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Compare to Trolox standards .
- FRAP (Ferric Reducing Antioxidant Power) : Use acetate buffer (pH 3.6) and Fe³⁺-TPTZ reagent; absorbance at 593 nm correlates with reducing capacity .
Limitation : Caffeine’s low solubility in aqueous buffers may underestimate activity; consider DMSO as a co-solvent (<1% v/v) .
Advanced: What novel applications of caffeine are emerging in materials science, and how can electrochemical performance be optimized?
Q. Answer :
- Lithium-Ion Battery Anodes : Caffeine’s conjugated π-system enables Li⁺ intercalation. Composite with graphene oxide (GO) enhances conductivity; initial discharge capacity reaches ~420 mAh/g .
- Optimization Strategies : Dope caffeine with sulfur (via ball-milling) to improve cyclability. Characterize via cyclic voltammetry (0.1–3.0 V vs. Li/Li⁺) and EIS (Nyquist plots) .
Challenge : Address capacity fading (>50 cycles) by cross-linking caffeine with polyaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
